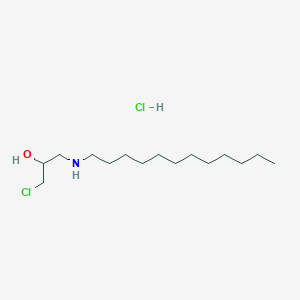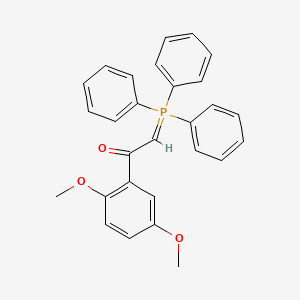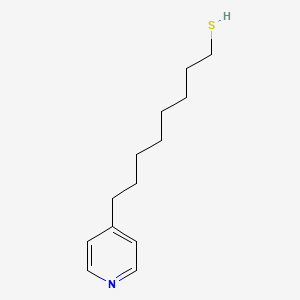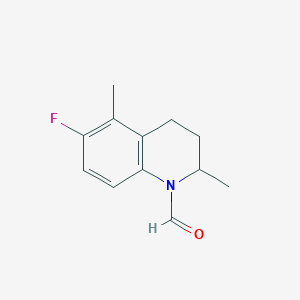![molecular formula C21H15NO2 B12544848 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-34-3](/img/structure/B12544848.png)
4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that features a biphenyl group attached to an isoquinolinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the formation of the biphenyl group followed by its attachment to the isoquinolinone core. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules
Mecanismo De Acción
The mechanism by which 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating cellular processes .
Comparación Con Compuestos Similares
- 4-([1,1’-Biphenyl]-2-yl)-5-hydroxyisoquinolin-1(2H)-one
- 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one
Comparison: While these compounds share a similar core structure, the position of the biphenyl group can significantly influence their chemical properties and biological activities. The unique positioning in 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one may confer distinct reactivity and interaction profiles, making it particularly valuable for specific applications .
Propiedades
Número CAS |
656234-34-3 |
|---|---|
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
5-hydroxy-4-(3-phenylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24) |
Clave InChI |
PYQCAUKKPLMJON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)



![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)

![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)



